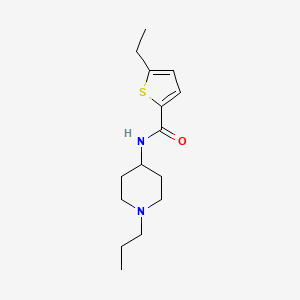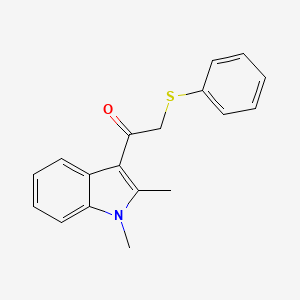![molecular formula C15H16N2O3 B4763651 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione](/img/structure/B4763651.png)
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione
Übersicht
Beschreibung
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione, also known as CPI-613, is a novel anticancer drug that has been developed for the treatment of various types of cancer. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is an important metabolic pathway in cancer cells.
Wirkmechanismus
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione targets the mitochondrial TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are involved in energy production in cancer cells. By inhibiting these enzymes, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione disrupts the mitochondrial function and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione has been shown to have several biochemical and physiological effects in cancer cells, including the inhibition of mitochondrial respiration, the induction of oxidative stress, the activation of caspase-dependent apoptosis, and the inhibition of cancer cell proliferation and migration. 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione has also been shown to have minimal toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione has several advantages for lab experiments, including its high potency and selectivity for cancer cells, its ability to overcome drug resistance, and its synergistic effect with other anticancer agents. However, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione research, including the development of new formulations that improve its solubility and bioavailability, the identification of biomarkers that predict its efficacy and toxicity, the exploration of its potential in combination with immunotherapy, and the investigation of its role in the treatment of other diseases, such as metabolic disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione is a promising anticancer drug that targets the mitochondrial TCA cycle and induces apoptosis in cancer cells. The drug has been extensively studied in preclinical and clinical trials and has shown to be effective in various types of cancer. 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione has several advantages for lab experiments, but also has some limitations. There are several future directions for 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione research, which could lead to the development of new treatments for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and solid tumors. The drug has been shown to have a synergistic effect with other anticancer agents, such as gemcitabine, cytarabine, and carboplatin. 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione has also been shown to be effective in cancer cells that are resistant to conventional chemotherapy.
Eigenschaften
IUPAC Name |
1-(2-oxo-2-piperidin-1-ylethyl)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13(16-8-4-1-5-9-16)10-17-12-7-3-2-6-11(12)14(19)15(17)20/h2-3,6-7H,1,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKNCPCFRBNOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxo-2-piperidinoethyl)-2,3-indolinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline](/img/structure/B4763572.png)
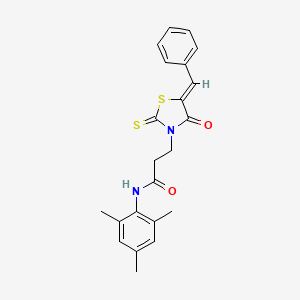
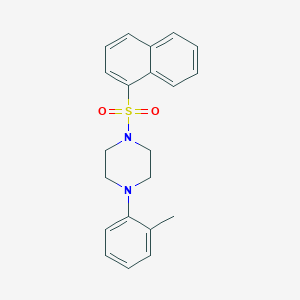
![2-[4-(1-adamantyl)-1-piperazinyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4763601.png)
![1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B4763609.png)
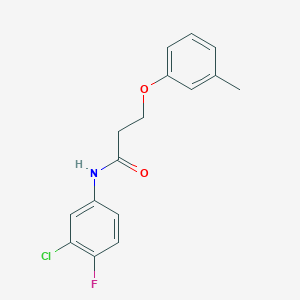

![ethyl 3-{6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4763637.png)
![2-[2-(acetylamino)phenyl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B4763641.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4763661.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperidine](/img/structure/B4763671.png)

